Sulfo-Cyanine7 amine

概要

説明

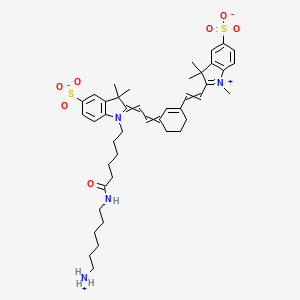

Sulfo-Cyanine7 amine is a sulfonated amino derivative of Cyanine7, a near-infrared (NIR) dye. This compound is known for its water solubility and its ability to be used in various biochemical applications, particularly in the field of imaging. The compound has a molecular formula of C₄₃H₅₈N₄O₇S₂ and a molecular weight of 807.07 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine7 amine can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines under oxidative conditions to form sulfonamides . The process is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps, thus reducing waste generation.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and subjected to rigorous quality control measures, including NMR and HPLC-MS analysis, to confirm its purity and structural integrity .

化学反応の分析

Types of Reactions

Sulfo-Cyanine7 amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with electrophilic groups, such as NHS esters and epoxides, to form stable conjugates.

Enzymatic Reactions: It can also participate in enzymatic reactions involving transamination.

Common Reagents and Conditions

NHS Esters: Used for labeling proteins and other biomolecules.

Epoxides: React with the amine group to form stable adducts.

Oxidative Conditions: Required for the initial synthesis of the compound from thiols and amines.

Major Products Formed

The major products formed from these reactions are typically conjugates of this compound with various biomolecules, which are used in imaging and diagnostic applications .

科学的研究の応用

In Vivo Imaging

Sulfo-Cyanine7 amine is extensively utilized for in vivo imaging due to its ability to penetrate biological tissues with minimal background interference. This property is particularly beneficial for deep tissue imaging, allowing researchers to visualize biological processes in real time without the limitations posed by conventional fluorescent dyes.

- Case Study : In a study involving xenografted mice, Sulfo-Cyanine7 was used to visualize tumor tissues. The imaging demonstrated high specificity and contrast between tumor and non-target tissues over time, confirming the dye's efficacy in tracking tumor progression .

Fluorescence Microscopy

The dye is also employed in fluorescence microscopy , enabling high-resolution imaging of cells and tissues. Its near-infrared properties reduce scattering and autofluorescence from biological samples, enhancing image quality.

- Data Table: Spectral Properties for Imaging Techniques

| Property | Value |

|---|---|

| Absorption Maximum | ~750 nm |

| Emission Maximum | ~773 nm |

| Stokes Shift | ~23 nm |

| Quantum Yield | High |

Flow Cytometry

In flow cytometry, this compound provides distinct fluorescent signals that facilitate precise cell sorting and analysis. Its water solubility allows for straightforward conjugation with antibodies or other biomolecules.

- Application Example : The dye has been conjugated to antibodies targeting specific cell surface markers, allowing researchers to analyze cell populations based on their expression profiles .

Bioconjugation

The ability to efficiently label biomolecules such as proteins, antibodies, and nucleic acids makes this compound a valuable tool for bioconjugation applications. This property is essential for developing targeted therapies and diagnostic assays.

- Case Study : In a study on hybrid imaging agents, Sulfo-Cyanine7 was conjugated with targeting vectors to create probes that selectively bind to cancer cells, demonstrating improved binding affinity compared to traditional agents .

Molecular Probes

This compound is utilized as a molecular probe in bioanalytical assays to study molecular interactions. Its fluorescence can be used to monitor binding events or conformational changes in biomolecules.

作用機序

The mechanism of action of Sulfo-Cyanine7 amine involves its ability to absorb and emit light in the near-infrared region. This property allows it to be used as a fluorescent probe for imaging applications. The compound interacts with molecular targets through its amine group, forming stable conjugates that can be detected using fluorescence-based techniques .

類似化合物との比較

Similar Compounds

Sulfo-Cyanine7.5: An analog of Sulfo-Cyanine7 with higher emission quantum yield and a linker arm.

Indocyanine Green: Another NIR dye used for imaging applications.

Uniqueness

Sulfo-Cyanine7 amine is unique due to its high water solubility and its ability to form stable conjugates with various biomolecules. This makes it particularly useful for in vivo imaging applications, where water solubility and stability are critical .

生物活性

Sulfo-Cyanine7 amine (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye that has gained significant attention in biological and biomedical research due to its unique spectral properties and versatility in various applications. This compound is particularly valued for its strong fluorescence, high photostability, and excellent water solubility, which are attributed to its sulfonate groups. These characteristics make Sulfo-Cy7 an ideal candidate for deep tissue imaging, bioconjugation, and labeling biomolecules such as proteins and nucleic acids.

Spectral Properties

The spectral properties of Sulfo-Cy7 are critical for its application in imaging and diagnostics. The key properties include:

- Absorption Maximum : ~750 nm

- Emission Maximum : ~773 nm

- Stokes Shift : ~23 nm

- Quantum Yield : High quantum yield enhances fluorescence intensity.

- Solubility : Excellent solubility in water, DMF, and DMSO due to sulfonate groups.

| Property | Value |

|---|---|

| Chemical Formula | C₄₃H₅₈N₄O₇S₂ |

| Molecular Weight | 807.07 g/mol |

| Appearance | Dark green powder |

| Purity | 95% (NMR 1H, HPLC-MS) |

| Storage Conditions | -20°C in the dark |

Applications in Biological Research

Sulfo-Cy7 is utilized in various biological applications due to its favorable properties:

- In Vivo Imaging : Its NIR fluorescence allows for deep tissue imaging with minimal background interference, making it suitable for studying live organisms.

- Fluorescence Microscopy : Enables high-resolution imaging of cellular structures and dynamics.

- Flow Cytometry : Provides distinct signals for accurate cell sorting and analysis.

- Bioconjugation : Efficiently labels proteins, antibodies, and nucleic acids for tracking and functional studies.

- Molecular Probes : Used in bioanalytical assays to investigate molecular interactions.

Study 1: In Vivo Imaging of Tumors

A study published in Communications Biology demonstrated the use of Sulfo-Cy7 in tumor imaging. Researchers utilized self-assembled hydrogels loaded with Sulfo-Cy7 to visualize tumor growth in murine models. The results indicated that the dye provided clear imaging of tumor margins, aiding in surgical planning and assessment of treatment efficacy .

Study 2: Bioconjugation Techniques

Research highlighted by MedChemExpress explored the bioconjugation capabilities of Sulfo-Cy7 amine with various electrophilic targets. The study found that the amine group facilitated efficient labeling of antibodies, enhancing their visibility in immunological assays . This property is particularly beneficial for developing antibody-drug conjugates (ADCs) used in targeted cancer therapies.

Study 3: Flow Cytometry Applications

In a study focusing on cell sorting techniques, Sulfo-Cy7 was shown to improve the resolution of flow cytometry analyses. The dye's distinct emission profile allowed for better differentiation between cell populations, which is crucial for immunological studies and therapeutic monitoring .

特性

IUPAC Name |

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O7S2/c1-42(2)35-29-33(55(49,50)51)19-21-37(35)46(5)39(42)23-17-31-14-13-15-32(28-31)18-24-40-43(3,4)36-30-34(56(52,53)54)20-22-38(36)47(40)27-12-8-9-16-41(48)45-26-11-7-6-10-25-44/h17-24,28-30H,6-16,25-27,44H2,1-5H3,(H2-,45,48,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPXHFWUNXBKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。